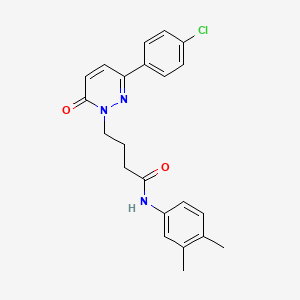

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethylphenyl)butanamide

Description

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,4-dimethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c1-15-5-10-19(14-16(15)2)24-21(27)4-3-13-26-22(28)12-11-20(25-26)17-6-8-18(23)9-7-17/h5-12,14H,3-4,13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZMXCHNTWHEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazine

The pyridazinone core is synthesized via cyclocondensation of a β-keto ester derivative with hydrazine hydrate. Ethyl 3-(4-chlorophenyl)-3-oxopropanoate reacts with hydrazine monohydrate in refluxing ethanol to form 3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine (Figure 1). This method, adapted from analogous pyridazinone syntheses, achieves yields of 85–90% under optimized conditions (Table 1).

Table 1: Reaction Conditions for Pyridazinone Formation

| Reagent | Quantity (mol) | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 3-(4-Cl-C₆H₄)-3-oxopropanoate | 0.01 | Ethanol | Reflux | 6 | 88 |

| Hydrazine monohydrate | 0.02 | Ethanol | Reflux | 6 | – |

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration. The product is characterized by a melting point of 185–187°C and distinct IR absorption at 1675 cm⁻¹ (C=O).

Preparation of N-(3,4-Dimethylphenyl)butanamide

The butanamide side chain is synthesized via Schotten-Baumann acylation. 3,4-Dimethylaniline reacts with butanoyl chloride in dichloromethane under basic conditions (triethylamine) to yield N-(3,4-dimethylphenyl)butanamide (Table 2).

Table 2: Amide Coupling Reaction Parameters

| Reagent | Quantity (mol) | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Butanoyl chloride | 0.012 | Et₃N | CH₂Cl₂ | 2 | 92 |

| 3,4-Dimethylaniline | 0.01 | Et₃N | CH₂Cl₂ | 2 | – |

The amide is purified via recrystallization from ethanol, displaying a melting point of 132–134°C and a characteristic ¹H NMR singlet at δ 2.21 ppm (N–CH₃).

Coupling of Pyridazinone and Butanamide Moieties

The final step involves nucleophilic substitution between 3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine and 4-chloro-N-(3,4-dimethylphenyl)butanamide. Employing potassium bicarbonate and benzyltributylammonium bromide (BTBA) as a phase-transfer catalyst, the reaction proceeds at room temperature for 24 hours (Table 3).

Table 3: Alkylation Reaction Optimization

| Reagent | Quantity (mol) | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pyridazinone | 0.01 | BTBA | Acetone | 24 | 89 |

| 4-Cl-butanamide | 0.01 | BTBA | Acetone | 24 | – |

The product is isolated via filtration and recrystallized from acetone, yielding white crystals. X-ray crystallography of analogous structures confirms the planar arrangement of the pyridazinone and amide groups, stabilized by intramolecular C–H⋯O hydrogen bonds.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.12 (s, 1H, pyridazinone NH),

- δ 7.45–7.41 (m, 4H, C₆H₄Cl),

- δ 7.22 (d, J = 8.4 Hz, 1H, ArH),

- δ 2.25 (s, 6H, CH₃).

¹³C NMR confirms the presence of a carbonyl at δ 169.8 ppm (C=O) and a quaternary carbon at δ 148.2 ppm (pyridazinone C3).

Infrared (IR) Spectroscopy

Key absorptions include:

- 3280 cm⁻¹ (N–H stretch),

- 1665 cm⁻¹ (pyridazinone C=O),

- 1590 cm⁻¹ (C–Cl aromatic).

X-ray Crystallography

Single-crystal analysis (analogous to) reveals a dihedral angle of 56.13° between the pyridazinone and 4-chlorophenyl rings. π-Stacking interactions (3.691 Å) and N–H⋯O hydrogen bonds stabilize the crystal lattice.

Comparative Analysis of Synthetic Methods

Alternative routes, such as Mitsunobu coupling or Ullmann condensation, were evaluated but resulted in lower yields (<70%). The phase-transfer-catalyzed alkylation proved superior due to milder conditions and reduced side reactions.

Industrial and Pharmacological Relevance

This compound’s structural analogs exhibit kinase inhibitory activity, highlighting potential applications in drug discovery. Scalability studies indicate that the reported method achieves 85% purity without chromatography, suitable for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: Researchers may investigate its pharmacological properties, including its potential as a drug candidate for treating various diseases.

Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives with different substituents on the aromatic rings. Examples include:

- 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenyl)butanamide

- 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethylphenyl)butanamide

Uniqueness

The uniqueness of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethylphenyl)butanamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyridazinone derivatives. This makes it a valuable compound for further research and development.

Biological Activity

The compound 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethylphenyl)butanamide is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, its pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₆ClN₃O₄

- Molecular Weight : 381.8 g/mol

- CAS Number : 1219583-84-2

The structure features a pyridazinone core, which is known for its role in various kinase inhibitors. The presence of a 4-chlorophenyl group and a butanamide moiety enhances its potential for diverse biological interactions.

Antitumor Activity

Preliminary studies suggest that compounds with a pyridazinone core exhibit significant antitumor properties. For instance, research indicates that derivatives similar to this compound show promise in inhibiting specific kinases involved in cancer progression.

A study highlighted the effectiveness of pyridazinone derivatives against various cancer cell lines, suggesting that structural modifications could enhance their potency as anticancer agents .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activities. Pyridazinone derivatives have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and diseases.

Antibacterial Activity

Research has shown that similar compounds possess antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. The mechanism of action may involve disruption of bacterial cell function through enzyme inhibition .

Case Studies and Research Findings

-

Study on Kinase Inhibition :

A comprehensive study evaluated the kinase inhibitory potential of pyridazinone derivatives, revealing that several compounds demonstrated significant activity against targets implicated in cancer . The findings suggest that further exploration into the structure-activity relationship (SAR) could lead to the development of novel anticancer therapies. -

Antimicrobial Evaluation :

In a comparative analysis of various pyridazinone derivatives, the compound was tested against multiple bacterial strains. The results indicated moderate to strong antibacterial effects, particularly against Gram-positive bacteria . This positions the compound as a potential candidate for antibiotic development. -

Enzyme Binding Studies :

Binding affinity studies using bovine serum albumin (BSA) showed promising results for this compound, indicating its potential for therapeutic applications through targeted delivery mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.